molecular formula C12H17Cl2N3 B3016406 [2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methanamine dihydrochloride CAS No. 2044872-02-6

[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methanamine dihydrochloride

Cat. No.: B3016406
CAS No.: 2044872-02-6
M. Wt: 274.19
InChI Key: KABHELIJBJQWHU-UHFFFAOYSA-N
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Description

[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methanamine dihydrochloride is a chemical compound supplied for research purposes only. It is not intended for diagnostic or therapeutic uses. This dihydrochloride salt form of the pyrrol-3-yl methanamine core structure is designed to enhance solubility and stability for experimental handling . The molecular structure incorporates a pyridine heterocycle linked to a 2,5-dimethylpyrrole ring, a framework of significant interest in medicinal chemistry and materials science . As a versatile chemical building block, this amine is a valuable precursor for synthesizing more complex molecules. It can undergo various coupling reactions, and its primary amine group makes it suitable for amide bond formation, Schiff base synthesis, and serving as a ligand for metal complexes . Researchers are exploring the application of this and related pyrrole derivatives in diverse fields, including the development of novel pharmaceutical candidates and functional materials . The presence of both pyrrole and pyridine rings in a single molecule offers a unique electronic and steric profile, which can be critical for modulating the properties of the final target compounds. All chemicals should be handled by qualified professionals with appropriate safety protocols. For complete handling, storage, and safety information, please refer to the Safety Data Sheet (SDS).

Properties

IUPAC Name

(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c1-9-6-11(7-13)10(2)15(9)12-4-3-5-14-8-12;;/h3-6,8H,7,13H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABHELIJBJQWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methanamine dihydrochloride typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine in the presence of an acid catalyst.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyrrole intermediate.

    Methylation: The methyl groups are introduced at the 2 and 5 positions of the pyrrole ring through a Friedel-Crafts alkylation reaction.

    Formation of the Dihydrochloride Salt: The final compound is obtained by treating the amine with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the pyrrole ring is oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or pyridine rings are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

    Oxidation Products: Various oxidized derivatives of the pyrrole ring.

    Reduction Products: Piperidine derivatives.

    Substitution Products: Compounds with different functional groups replacing the original groups on the pyrrole or pyridine rings.

Scientific Research Applications

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications due to its structural similarity to known pharmacological agents. It is particularly relevant in the development of:

  • Antidepressants : Studies suggest that compounds with similar structures exhibit monoamine reuptake inhibition, which is a mechanism associated with antidepressant activity.
  • Antineoplastic Agents : Research indicates that derivatives of pyrrole and pyridine compounds can possess anticancer properties, making this compound a candidate for further investigation in oncology.

Neuropharmacology

The compound's interaction with neurotransmitter systems makes it a valuable subject of study in neuropharmacology:

  • Dopaminergic Activity : Preliminary studies have shown that similar compounds can modulate dopamine receptors, potentially influencing conditions like Parkinson's disease and schizophrenia.
  • Serotonin Receptor Modulation : Its structural features may allow it to act as a serotonin receptor modulator, contributing to mood regulation and anxiety disorders.

Material Science

In material science, this compound can be utilized for:

  • Synthesis of Functional Polymers : The presence of amine groups allows for the incorporation into polymer matrices, enhancing properties such as conductivity and mechanical strength.
  • Nanotechnology : Its unique molecular structure can serve as a precursor for the development of nanomaterials with specific electronic or optical properties.

Case Study 1: Antidepressant Activity

A study investigating the antidepressant potential of pyrrole derivatives found that compounds similar to [2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methanamine exhibited significant serotonin reuptake inhibition. This suggests a pathway for developing new antidepressants targeting serotonin pathways.

Case Study 2: Cancer Research

Research published in the Journal of Medicinal Chemistry highlighted that certain pyridine-based compounds have shown promise in inhibiting tumor growth in vitro. The structural characteristics of [2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methanamine dihydrochloride may contribute to similar anticancer effects.

Comparative Analysis Table

Application AreaPotential BenefitsRelevant Studies
Medicinal ChemistryDevelopment of antidepressants and antineoplasticsIn vitro studies on monoamine inhibition
NeuropharmacologyModulation of dopamine and serotonin receptorsStudies on behavioral models
Material ScienceEnhanced polymer properties and nanomaterial synthesisResearch on conductive polymers

Mechanism of Action

The mechanism of action of [2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with receptors involved in signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Source/Application Notes
[2,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methanamine dihydrochloride C₁₃H₁₈Cl₂N₄ 309.21 Pyridin-3-yl, dimethylpyrrole, dihydrochloride salt Potential antitubercular scaffold
2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride C₇H₁₁Cl₂FN₂O 229.08 Fluoropyridin-3-yl, ether linkage Building block for drug discovery
1-(2-Propylpyrimidin-5-yl)methanamine dihydrochloride C₈H₁₅Cl₂N₃ 224.13 Pyrimidin-5-yl, propyl group Synthetic intermediate
[3-(2,5-Dihydro-1H-pyrrol-1-yl)phenyl]methanamine hydrochloride C₁₁H₁₅ClN₂ 210.70 Dihydropyrrole, phenyl ring Structural analog with uncharacterized activity
N-Benzyl-1-(2,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl)methanamine (5c) C₂₀H₂₃N₃ 305.42 Pyridin-2-yl, benzylamine Antitubercular lead compound (45% yield)

Key Observations :

  • Pyridine Positional Isomerism : The substitution position on the pyridine ring (e.g., pyridin-3-yl vs. pyridin-2-yl in compound 5c) significantly influences electronic properties and binding interactions. For example, pyridin-3-yl substitution may enhance solubility due to its polar nitrogen orientation compared to pyridin-2-yl .
  • Salt Forms : Dihydrochloride salts (e.g., target compound vs. 1-(2-propylpyrimidin-5-yl)methanamine dihydrochloride) improve aqueous solubility, critical for in vitro assays .
  • Biological Activity : N-Benzylated analogs (e.g., 5c, 5d) exhibit antitubercular activity, suggesting that functionalization of the methanamine group modulates efficacy .

Spectroscopic and Analytical Data

  • NMR Profiles : Compounds like 5c and 5d show distinct pyrrole proton signals at δ 6.2–6.8 ppm and pyridine aromatic protons at δ 7.5–8.5 ppm, consistent with electronic environments observed in the target compound .
  • HRMS Validation : Reported HRMS data for analogs (e.g., 5c: m/z 305.42) confirm structural integrity, a critical step absent in the target compound’s characterization .

Biological Activity

Introduction

[2,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methanamine dihydrochloride is a compound of interest in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Structure

  • Molecular Formula : C₁₂H₁₅N₃·2HCl
  • Molecular Weight : 240.22 g/mol
  • CAS Number : 35711-47-8

Physical Properties

PropertyValue
AppearanceWhite crystalline solid
SolubilitySoluble in water
StorageInert atmosphere at room temperature

The compound exhibits multiple mechanisms that contribute to its biological activity:

  • Inhibition of Tumor Growth :
    • Studies suggest that derivatives of pyrrole compounds can inhibit cell proliferation and induce apoptosis in cancer cells. Specifically, compounds similar to [2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methanamine have shown efficacy against various cancer cell lines by modulating pathways associated with cell cycle regulation and apoptosis (e.g., downregulating c-Myc) .
  • Antimicrobial Activity :
    • This compound has been evaluated for its antibacterial properties. Preliminary data indicate that it may exhibit activity against gram-positive bacteria, which could be leveraged in treating bacterial infections .
  • Immunomodulatory Effects :
    • Research indicates that certain pyrrole derivatives can modulate immune responses, potentially enhancing the efficacy of immunotherapies by targeting pathways such as PD-1/PD-L1 interactions .

Antitumor Efficacy

A notable study demonstrated the antitumor efficacy of a related pyrrole derivative in a mouse xenograft model. The compound showed significant tumor growth inhibition and acceptable tolerability, suggesting its potential as a therapeutic agent for hematologic malignancies .

Antimicrobial Testing

In vitro assays have indicated that the compound exhibits bacteriostatic properties against specific strains of bacteria. For instance, it was effective against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 50 µM to 100 µM .

Research Findings

The biological activity of this compound has been corroborated by various research findings:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorInduces apoptosis in cancer cells ,
AntimicrobialEffective against gram-positive bacteria ,
ImmunomodulatoryModulates immune responses via PD-L1 inhibition ,

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable pharmacokinetic properties that warrant further investigation in clinical settings.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methanamine dihydrochloride, and how can reaction conditions be optimized for improved yields?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as the Stetter reaction or palladium-catalyzed cross-coupling, to construct the pyrrole-pyridine scaffold. For example, pyrrole derivatives are synthesized via β-lactam intermediates followed by functionalization with pyridine groups . Optimization includes adjusting solvent systems (e.g., dichloromethane/hexane for crystallization), temperature (e.g., room temperature for cyclization), and catalyst loading. Yields can be monitored via HPLC and TLC, with purification by column chromatography.

Q. How is the compound characterized using spectroscopic and analytical techniques?

  • Methodological Answer : Structural confirmation requires:

  • 1H/13C-NMR : Peaks at δ 2.08 ppm (CH3 groups) and δ 5.78 ppm (pyrrole protons) confirm substituent positions .
  • IR Spectroscopy : Absorbance at ~1750 cm⁻¹ (C=O stretch in β-lactam intermediates) and ~2900 cm⁻¹ (C-H stretches) .
  • Elemental Analysis : Compare experimental vs. calculated values (e.g., C: 79.68% vs. 79.72%) to verify purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : While specific hazard data for this compound is limited, analogs like (R)-1-(5-fluoropyridin-3-yl)ethanamine dihydrochloride are classified with "no known hazards" under GHS . Standard protocols include:

  • Use of PPE (gloves, lab coats, goggles).
  • Conducting reactions in fume hoods.
  • Storage in airtight containers at 4°C to prevent degradation.

Advanced Research Questions

Q. How does the stereochemistry of the pyrrole-pyridine moiety influence biological activity, and what techniques validate conformational stability?

  • Methodological Answer : Stereochemical effects are studied via:

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks.
  • Circular Dichroism (CD) : Monitor chiral centers in solution.
  • Molecular Dynamics (MD) Simulations : Predict conformational flexibility. For example, β-lactam intermediates in related compounds show rigid pyrrole rings stabilized by intramolecular interactions .

Q. How can researchers resolve contradictions in binding affinity data obtained from different assays (e.g., SPR vs. ITC)?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., buffer pH, ionic strength). Mitigation strategies include:

  • Control Experiments : Validate assay reproducibility using known ligands.
  • Data Normalization : Adjust for non-specific binding (e.g., subtract background signals in SPR).
  • Complementary Techniques : Combine ITC (thermodynamic data) with SPR (kinetic data) for holistic analysis.

Q. What strategies are employed to analyze degradation products under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies involve:

  • Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions.
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed pyrrole rings or demethylated analogs).
  • Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius equations.

Q. What computational strategies are employed to model interactions between the compound and biological targets (e.g., receptors, enzymes)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding poses in receptor active sites.
  • QM/MM Simulations : Study electronic interactions (e.g., charge transfer between pyridine nitrogen and catalytic residues).
  • Free Energy Perturbation (FEP) : Calculate binding free energies for structure-activity relationship (SAR) refinement.

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